Cas no 265125-69-7 (5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole)

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group and a pyrazole moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of both isoxazole and pyrazole rings enhances its versatility as a building block for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors or anti-inflammatory agents. Its rigid, fused-ring system contributes to stable molecular interactions, making it valuable in ligand design. The compound's well-defined synthetic route allows for high purity and scalability, supporting its use in research and industrial applications.
5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole structure
265125-69-7 structure
Product Name:5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
CAS No:265125-69-7
MF:C13H11N3O
MW:225.245942354202
MDL:MFCD01765387
CID:247711
PubChem ID:2745568
Update Time:2025-06-08

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
    • 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)-1,2-oxazole
    • DIMETHYL 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-1,3-DICARBOXYLATE
    • Isoxazole,5-methyl-3-phenyl-4-(1H-pyrazol-3-yl)-
    • HMS566G21
    • 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)-1, 2-oxazole
    • 265125-69-7
    • HMS2793N17
    • AKOS027381430
    • SMR000461552
    • SCHEMBL4721078
    • DTXSID40372571
    • AS-9743
    • MFCD01765387
    • Maybridge1_008777
    • FT-0768983
    • A818486
    • CHEMBL1369390
    • MLS000834033
    • MDL: MFCD01765387
    • Inchi: 1S/C13H11N3O/c1-9-12(11-7-8-14-15-11)13(16-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)
    • InChI Key: SLEUFOXJFRMHSK-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C2=CC=NN2)C(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 225.09000
  • Monoisotopic Mass: 225.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.71000
  • LogP: 3.04010

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5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole Suppliers

Amadis Chemical Company Limited
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(CAS:265125-69-7)5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
Order Number:A818486
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):454.0
Email:sales@amadischem.com

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole Related Literature

Additional information on 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (CAS No: 265125-69-7)

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole, identified by its Chemical Abstracts Service (CAS) number 265125-69-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole and pyrazole classes, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound consists of an isoxazole ring fused with a phenyl group and a pyrazole moiety. The presence of these functional groups imparts unique chemical and biological properties, making it an interesting subject for synthetic chemistry and pharmacological studies. The isoxazole core is known for its role in various bioactive molecules, while the pyrazole component is frequently incorporated into drug candidates due to its ability to modulate biological pathways.

In recent years, there has been a growing interest in developing novel compounds that combine the structural motifs of isoxazoles and pyrazoles. These fused heterocycles have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole, particularly the methyl group at the 5-position and the phenyl ring at the 3-position, contributes to its unique reactivity and potential biological interactions.

One of the most compelling aspects of 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is its potential as a scaffold for drug design. Researchers have been exploring its derivatives to identify more potent and selective bioactive molecules. The pyrazole ring, in particular, has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. By modifying the substituents on the pyrazole ring, scientists can fine-tune the pharmacological properties of the compound.

Recent studies have highlighted the importance of 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole in the development of novel therapeutic agents. For instance, researchers have demonstrated its potential in inhibiting certain kinases that are implicated in cancer progression. The isoxazole moiety has also been shown to enhance binding affinity to specific protein targets, making it a valuable component in rational drug design. These findings underscore the compound's significance in medicinal chemistry and its potential to contribute to next-generation pharmaceuticals.

The synthesis of 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the isoxazole ring followed by functionalization with the phenyl group and the pyrazole moiety. Advanced synthetic techniques, such as cross-coupling reactions and cyclization processes, are often employed to construct the desired molecular framework.

Given its structural complexity, 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole presents both challenges and opportunities for further research. On one hand, its intricate structure requires sophisticated synthetic methodologies; on the other hand, it offers a rich platform for exploring new chemical entities with tailored biological activities. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, enabling researchers to rapidly assess the potential of this compound.

In conclusion, 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yli)sioxazole (CAS No: 265125697) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapeutic strategies.

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(CAS:265125-69-7)5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
A818486
Purity:99%
Quantity:1g
Price ($):454.0
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